3-Methylquinoxaline-5,7-diamine
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Overview
Description
3-Methylquinoxaline-5,7-diamine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound has a unique structure that makes it a valuable target for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinoxaline-5,7-diamine typically involves the condensation of o-phenylenediamine with 3-methylquinoxaline-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methylquinoxaline-5,7-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3-Methylquinoxaline-5,7-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study enzyme interactions and biological pathways.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylquinoxaline-5,7-diamine involves its interaction with specific molecular targets. For example, it can inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2-Methylquinoxaline: A similar compound with a methyl group at the 2-position.
3-Methylquinoxaline-2-thiol: A derivative with a thiol group at the 2-position.
Uniqueness
3-Methylquinoxaline-5,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-methylquinoxaline-5,7-diamine |
InChI |
InChI=1S/C9H10N4/c1-5-4-12-8-3-6(10)2-7(11)9(8)13-5/h2-4H,10-11H2,1H3 |
InChI Key |
FASMARQTEXAKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N=C1)N)N |
Origin of Product |
United States |
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